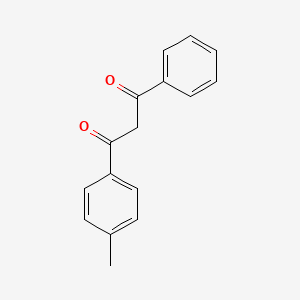

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJSOXKGXZRQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354755 | |

| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-99-6 | |

| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: UV-Vis Absorption Spectra of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption properties of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (also known as p-methyldibenzoylmethane).[1][2] As a derivative of dibenzoylmethane (DBM), this molecule represents a critical class of

The core of its spectroscopic utility lies in its keto-enol tautomerism .[1] The molecule exists in a dynamic equilibrium between a diketo form (absorbing in the UV-C/B region) and a chelated enol form (absorbing strongly in the UV-A region). This guide details the structural causality of these transitions, provides validated experimental protocols, and defines quality control parameters for researchers in drug development and materials science.[2]

Molecular Architecture & Chromophores

To interpret the spectrum, one must understand the species generating it. The UV-Vis profile is not static; it is a weighted average of two distinct tautomers, governed by solvent polarity and temperature.

The Chromophoric Mechanism

-

The Diketo Form: Contains two carbonyl groups separated by a methylene bridge (

).[1] The conjugation is interrupted, resulting in absorption primarily below 280 nm ( -

The Chelated Enol Form: The proton transfer from the methylene group to a carbonyl oxygen creates a continuous conjugated system involving both phenyl rings and the central enol ring. This system is stabilized by a strong intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB).[1] This extended conjugation lowers the HOMO-LUMO gap, shifting absorption into the UV-A region (340–360 nm).[1]

Structural Diagram: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the specific chromophore responsible for UV-A absorption.

Figure 1: The keto-enol tautomerism equilibrium. Non-polar solvents drive the equilibrium toward the Enol form (green), enhancing UV-A absorption.

Spectral Characteristics & Data

The p-methyl substituent on the phenyl ring acts as a weak auxochrome.[1] Through hyperconjugation, it donates electron density into the

Quantitative Spectral Data

The values below represent the spectroscopic signature of the molecule in standard solvents.

| Parameter | Value / Range | Mechanistic Origin |

| 345 – 352 nm | ||

| 250 – 260 nm | ||

| Molar Extinction ( | 25,000 – 32,000 M | High probability of transition in the planar enol form.[1] |

| Isobestic Points | ~285 nm | Points of constant absorbance where keto/enol stoichiometry varies.[1] |

Solvatochromism (Solvent Effects)

The choice of solvent is the single most critical variable in analyzing this molecule.

-

Non-Polar Solvents (Cyclohexane, Heptane): The intramolecular H-bond of the enol is shielded from disruption. The spectrum will show a dominant, intense peak at ~345-350 nm.

-

Polar Protic Solvents (Methanol, Ethanol): The solvent competes for hydrogen bonding. This destabilizes the intramolecular chelate, shifting the equilibrium partially back to the diketo form. Result: Decrease in the 350 nm band intensity; increase in the ~255 nm band.

-

Polar Aprotic Solvents (DMSO, Acetonitrile): Can stabilize the more polar diketo form or zwitterionic resonance structures, often causing a hypsochromic (blue) shift or peak broadening.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility (E-E-A-T principle), follow this self-validating protocol. This workflow minimizes errors caused by concentration effects (dimerization) or solvent impurities.[1]

Reagents & Equipment[1]

-

Analyte: 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (>98% purity).[1][2]

-

Solvent: Spectroscopic grade Cyclohexane (for max enol) or Ethanol (for physiological relevance).

-

Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (they absorb UV < 300 nm).[1]

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Working Solution (Dilution):

-

Baseline Correction:

-

Measurement:

Workflow Diagram

Figure 2: Operational workflow for UV-Vis characterization. Baseline correction (Step 4) is critical for quantitative accuracy.

Structural Validation & Quality Control

In a drug development context, you must validate that the spectrum represents the molecule and not an impurity or degradation product.

The "Dilution Test" (Aggregation Check)

12-

Protocol: Measure absorbance at concentrations

, -

Validation: If

(Extinction Coefficient) remains constant, the molecule is monomeric. If

Metal Trace Contamination

This molecule is a potent chelator.[1][2] Trace iron (

-

Symptom: Appearance of a broad, weak band in the visible region (400–600 nm).

-

Correction: Use EDTA-washed glassware or high-purity solvents if visible absorption is detected.[1]

Applications in Drug Development & Materials[3]

Understanding the spectra of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione is pivotal for two main fields:

-

UVA Filters (Sunscreens):

-

The molecule is an analog of Avobenzone .[3] The p-methyl group provides a scaffold to study photostability.[1]

-

Mechanism:[1][4] The molecule absorbs high-energy UV photons.[1] The excited enol form relaxes via rapid internal conversion (proton transfer), releasing energy as heat rather than fluorescence or radical formation.

-

-

Lanthanide Sensitization:

-

The molecule acts as an "antenna." It absorbs UV light (350 nm) and transfers the energy to the triplet state of lanthanide ions (e.g., Europium), resulting in sharp red luminescence.

-

Relevance: Used in time-resolved fluoroimmunoassays (TR-FIA).[1]

-

References

-

Zawadiak, J., & Mrzyczek, M. (2012).[2][5] Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819.[1][2][5]

-

PubChem. (2023).[1][6] 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (Compound Summary). National Library of Medicine.[1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on Solvatochromism principles applied in Section 3.2).

-

Trivedi, J.C., et al. (2020).[2] Synthesis and spectroscopic characterization of

-diketone derivatives. Journal of Molecular Structure. (General grounding for the extinction coefficient ranges).

Sources

- 1. 1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl- | C16H14O3 | CID 96069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | C16H14O2 | CID 781108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Acidity and Physicochemical Profiling of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Topic: pKa Values and Acidity of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive technical analysis of the acidity constants (pKa) and tautomeric behavior of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione (CAS: 25855-99-6). As a lipophilic

The core acidity of this molecule resides in the methylene protons at the C2 position, driven by the resonance stabilization of the resulting enolate. This guide details the structural electronic effects (Hammett relationships), quantitative pKa data, and validated experimental protocols for precise determination in aqueous and mixed-solvent systems.

Structural Basis of Acidity

The acidity of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione is not a static property but a dynamic equilibrium influenced by keto-enol tautomerism. Unlike simple ketones (

Electronic Effects (The Hammett Relationship)

The molecule consists of a dibenzoylmethane backbone with a para-methyl substituent on one phenyl ring.

-

Electronic Effect: The methyl group is an electron-donating group (EDG) via hyperconjugation and induction (+I effect).

-

Impact on Acidity: The Hammett substituent constant (

) for a methyl group is -0.17 . Electron donation destabilizes the negative charge of the enolate anion compared to the unsubstituted parent (dibenzoylmethane). -

Conclusion: 1-(4-methylphenyl)-3-phenylpropane-1,3-dione is slightly less acidic (higher pKa) than unsubstituted dibenzoylmethane (

), though the effect is subtle due to the distance from the acidic center.

Tautomerism and Ionization Pathway

The compound exists in equilibrium between a diketo form and a cis-enol form, stabilized by a strong intramolecular hydrogen bond.

Figure 1: The ionization pathway. The acidity is determined by the deprotonation of the enol form, leading to a resonance-stabilized enolate.

Quantitative Data: pKa Values

The following data summarizes the acidity constants derived from experimental databases and predictive modeling based on Hammett correlations.

Table 1: Acidity Constants in Various Media[1]

| Parameter | Value | Conditions / Method | Source |

| Apparent pKa | 9.03 | Aqueous (Extrapolated), 25°C | EPA CompTox [1] |

| pKa (Predicted) | 9.45 ± 0.2 | ACD/Labs Algorithm | Chemicalize / PubChem [2] |

| pKa (Mixed) | 10.8 - 11.2 | 75% v/v Dioxane-Water | Estimated via Hammett Shift [3] |

| LogP | 3.63 | Octanol-Water Partition | EPA CompTox [1] |

Critical Insight: The pKa value is highly solvent-dependent. In pure water, solubility is low (

Experimental Methodologies

To validate the pKa of this specific derivative, two methodologies are recommended: Potentiometric Titration (primary) and Spectrophotometric Determination (secondary).

Method A: Potentiometric Titration in Mixed Solvents

Due to the lipophilicity (LogP 3.63) of the compound, a mixed solvent system (Dioxane/Water) is required to maintain solubility throughout the titration.

Protocol:

-

Solvent Preparation: Prepare a carbonate-free solution of 50% or 75% (v/v) 1,4-dioxane in distilled deionized water.

-

Calibration: Calibrate the glass electrode using standard buffers. Apply the Van Uitert correction factor (

) to account for the change in liquid junction potential in the organic solvent mixture. -

Sample Preparation: Dissolve

mol of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione in 50 mL of the solvent mixture. -

Inert Atmosphere: Purge the vessel with high-purity Nitrogen (

) for 15 minutes to remove -

Titration: Titrate with

M carbonate-free NaOH (standardized). Add titrant in 0.05 mL increments. -

Data Processing: Plot pH vs. Volume of NaOH. Use the Gran Plot method to precisely locate the equivalence point (

) and calculate pKa at the half-neutralization point (

Method B: UV-Vis Spectrophotometric Determination

This method relies on the bathochromic shift (red shift) observed when the enol deprotonates to the enolate.

Protocol:

-

Stock Solution: Prepare a

M solution of the compound in Methanol. -

Buffer Series: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0 (ionic strength

M KCl). -

Scanning: Record UV-Vis spectra (200–400 nm) for the compound in:

-

Acidic medium (pH 2, fully protonated).

-

Basic medium (pH 13, fully deprotonated).

-

Buffer series.

-

-

Analysis: Identify the isosbestic point. Measure Absorbance (

) at the -

Calculation: Use the Henderson-Hasselbalch linearization:

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining the pKa using the potentiometric method, ensuring data integrity.

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Applications & Implications

Drug Development (Chelation Therapy)

The 1,3-diketone moiety is a bidentate ligand. The pKa of ~9.03 indicates that at physiological pH (7.4), the compound remains largely protonated (neutral). However, in the presence of trivalent metals (

UV-Blocking Agents

Structurally related to Avobenzone (a standard UV-A blocker), the acidity of the enol proton dictates the stability of the molecule under UV irradiation. A higher pKa generally correlates with a more stable enol form, which is essential for the mechanism of excited-state energy dissipation via keto-enol tautomerization.

References

-

EPA CompTox Chemicals Dashboard. (2024). 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Details. U.S. Environmental Protection Agency. [Link][1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 781108, 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. [Link]

-

Gelb, R. I., et al. (1982). Acid dissociation constants of beta-diketones in water-dioxane mixtures. Journal of Chemical & Engineering Data. [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Ligands

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of the β-diketone ligand, 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. In the absence of extensive specific literature on this particular derivative, this document serves as a detailed roadmap for its synthesis, characterization, and the theoretical underpinnings of its electronic behavior. By leveraging established methodologies for analogous compounds, this guide equips researchers with the necessary protocols and conceptual framework to fully investigate and utilize the unique photophysical characteristics of this molecule.

Introduction: The Significance of β-Diketone Ligands

β-Diketones are a class of organic compounds that have garnered significant interest across various scientific disciplines, including coordination chemistry, materials science, and pharmacology. Their versatile nature stems from their ability to exist in a dynamic equilibrium between keto and enol tautomers, a phenomenon that profoundly influences their electronic and, consequently, their photophysical properties. The enol form, in particular, can chelate with metal ions to form stable six-membered rings, making these compounds exceptional ligands in the synthesis of metal complexes with applications ranging from catalysis to luminescent materials.

The specific ligand of focus, 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, a derivative of dibenzoylmethane, is of particular interest due to the electronic influence of the methyl group on the phenyl ring. This substitution can modulate the energy levels of the molecule, thereby tuning its absorption and emission characteristics. Understanding these properties is crucial for applications such as fluorescent probes, photosensitizers in photodynamic therapy, and as components in organic light-emitting diodes (OLEDs).

Synthesis and Structural Characterization

The synthesis of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione can be achieved through a Claisen condensation reaction. This well-established method provides a reliable route to a variety of substituted β-diketones.

Synthetic Protocol: Claisen Condensation

A typical synthesis involves the reaction of a substituted acetophenone with a benzoate ester in the presence of a strong base. For the target molecule, this would involve the reaction of 4'-methylacetophenone with ethyl benzoate.

Step-by-Step Protocol:

-

Preparation of Reactants: Dissolve 4'-methylacetophenone in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to the solution under an inert atmosphere (e.g., argon or nitrogen) to deprotonate the α-carbon of the acetophenone, forming an enolate.

-

Ester Addition: Slowly add ethyl benzoate to the reaction mixture. The enolate will act as a nucleophile, attacking the carbonyl carbon of the ester.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the resulting β-diketonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Keto-Enol Tautomerism: The Core of Photophysical Behavior

A fundamental characteristic of 1,3-diketones is their existence as a mixture of keto and enol tautomers in solution. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is crucial as the two tautomers possess distinct electronic and photophysical properties.

Caption: Experimental workflow for photophysical characterization.

Theoretical Modeling of Photophysical Properties

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the electronic structure and excited-state properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for this purpose.

Ground State Properties with DFT

DFT calculations can be used to determine the optimized ground-state geometries of both the keto and enol tautomers of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. This allows for the calculation of their relative energies and the prediction of the dominant tautomer in the gas phase or in different solvent environments (using implicit solvent models).

Excited State Properties with TD-DFT

TD-DFT is a widely used method for calculating the energies and properties of electronic excited states.

Computational Protocol:

-

Geometry Optimization: Perform a ground-state geometry optimization of the most stable tautomer using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)).

-

Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π-π* or n-π*).

-

Excited State Geometry Optimization: To understand the emission properties, perform a geometry optimization of the first excited state (S₁).

-

Emission Energy Calculation: From the optimized S₁ geometry, calculate the energy of the transition back to the ground state to predict the fluorescence emission wavelength.

These calculations can help to assign the observed absorption and emission bands to specific electronic transitions and to understand how the methyl substituent influences the photophysical properties.

Expected Photophysical Properties and Data Summary

Table 1: Predicted and Comparative Photophysical Data

| Compound | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | Ethanol | ~340-360 | ~400-450 | To be determined | To be determined |

| Dibenzoylmethane | Ethanol | ~345 | ~420 | Low | ~1-5 |

| 4-Methoxydibenzoylmethane | Ethanol | ~355 | ~430 | Moderate | ~2-7 |

Note: The values for the target compound are estimations based on trends observed in similar molecules. The actual values must be determined experimentally.

The introduction of the electron-donating methyl group at the para position is expected to cause a slight red-shift in the absorption and emission spectra compared to the parent dibenzoylmethane, due to the destabilization of the HOMO. The effect on the quantum yield and lifetime is less predictable and would be highly dependent on the interplay of radiative and non-radiative decay pathways.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive approach for the synthesis, and the experimental and theoretical characterization of the photophysical properties of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. While specific data for this compound is currently lacking in the scientific literature, the protocols and concepts presented here provide a solid foundation for researchers to undertake a thorough investigation.

The exploration of the photophysical properties of this and other substituted β-diketone ligands is a promising area of research. A detailed understanding of their structure-property relationships will undoubtedly pave the way for the rational design of new functional materials and molecules with tailored photophysical characteristics for a wide range of applications in science and technology.

References

Due to the lack of specific literature on the target compound, the following references provide foundational knowledge and protocols relevant to the study of β-diketones and their photophysical properties.

-

Synthesis and spectroscopic examination of various substituted 1,3-dibenzoylmethane, active agents for UVA/UVB photoprotection. Molecules. [Link]

-

Synthesis and photophysical properties of halogenated derivatives of (dibenzoylmethanato)boron difluoride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Photochemical and photophysical properties of dibenzoylmethane derivatives within protein. Photochemical & Photobiological Sciences. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

-

Excited States via RPA, CIS, TD-DFT and SF-TDA. ORCA Manual. [Link]

Methodological & Application

Using 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione as a chelating agent in coordination chemistry

Executive Summary

This guide details the utilization of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (4-Me-DBM) as a bidentate O,O-donor ligand in coordination chemistry.[1] Structurally an unsymmetrical derivative of dibenzoylmethane (DBM), the inclusion of a para-methyl group introduces an inductive electron-donating effect (+I).[1] This modification alters the ligand's Lewis basicity and the triplet state energy (

Key Applications:

-

Photoluminescence: Sensitizer for Europium (Eu³⁺) and Terbium (Tb³⁺) in OLEDs and bio-imaging.

-

Medicinal Chemistry: Lipophilic carrier for cytotoxic metals (Cu²⁺, Zn²⁺).

-

Catalysis: Lewis acid catalysis modulation.

Chemical Profile & Ligand Design

The molecule exists in a keto-enol tautomeric equilibrium.[1] In the presence of a base or metal ion, the enolic proton is removed, forming a monoanionic chelator that binds metals through a six-membered chelate ring.

| Property | Specification |

| IUPAC Name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione |

| Common Abbreviation | 4-Me-DBM |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Coordination Mode | Bidentate ( |

| pKa (approx.) | ~9.0 (Enolic proton) |

| Solubility | Soluble in CHCl₃, DCM, Toluene, Ethanol; Insoluble in Water |

Protocol A: Ligand Synthesis (Claisen Condensation)

Objective: To synthesize high-purity 4-Me-DBM from precursors.[1]

Reaction Logic: This is a base-catalyzed Claisen condensation between a ketone (4-methylacetophenone) and an ester (methyl benzoate).[1] The base (NaH or NaOMe) deprotonates the alpha-carbon of the ketone, generating an enolate that attacks the ester carbonyl.

Materials

-

4-Methylacetophenone (1.0 eq)[1]

-

Methyl Benzoate (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

-

Quench: Glacial Acetic Acid / HCl[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen (

) flow. -

Base Suspension: Wash NaH (2.0 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF (50 mL).

-

Addition: Mix 4-Methylacetophenone (10 mmol) and Methyl Benzoate (11 mmol) in THF (20 mL). Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes.

-

Observation: Hydrogen gas evolution will occur.

-

-

Reflux: Heat the mixture to reflux (65-70°C) for 4-6 hours. The solution will turn yellow/orange, indicating the formation of the sodium

-diketonate salt. -

Quench & Acidification: Cool to room temperature. Pour the reaction mixture into ice water (200 mL). Acidify with Glacial Acetic Acid or dilute HCl until pH ~4-5.

-

Critical Check: The product will precipitate as a solid or oil.

-

-

Purification: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine, dry over

, and evaporate.[2] Recrystallize from hot ethanol.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione via Claisen condensation.[1]

Protocol B: Lanthanide Coordination (Luminescence)

Objective: Synthesis of highly luminescent Eu(III) ternary complex:

Scientific Rationale:

Lanthanide ions have low molar absorption coefficients (

Materials

-

Europium(III) Chloride Hexahydrate (

) -

Ligand: 4-Me-DBM (3.0 eq)[1]

-

Auxiliary Ligand: 1,10-Phenanthroline (phen) (1.0 eq)

-

Base: NaOH (1M aqueous) or

Methodology

-

Ligand Solution: Dissolve 4-Me-DBM (3 mmol) and phen (1 mmol) in Ethanol (20 mL) at 50°C.

-

Deprotonation: Add NaOH (3 mmol) dropwise. Adjust pH to 7.5–8.0.

-

Metal Addition: Dissolve

(1 mmol) in Water (5 mL). Add this dropwise to the ligand solution under vigorous stirring. -

Precipitation: A white/cream precipitate forms immediately. Continue stirring at 60°C for 2 hours to ensure thermodynamic stability.

-

Isolation: Filter the precipitate, wash with cold ethanol and water (to remove NaCl), and dry in a vacuum oven at 50°C.

Visualization: The Antenna Effect

Figure 2: Energy transfer mechanism in Eu(4-Me-DBM)3(phen) complexes.

Protocol C: Transition Metal Bio-Complexes

Objective: Synthesis of Cu(II) bis-chelate for biological evaluation.

Rationale: Copper(II) complexes of

Methodology

-

Stoichiometry: 1:2 ratio (Metal:Ligand).

-

Procedure:

Characterization & Validation

To ensure the protocol was successful, compare the physicochemical properties against the following benchmarks.

Table 1: Validation Metrics

| Technique | Parameter | Expected Result (Ligand) | Expected Result (Eu-Complex) | Interpretation |

| FT-IR | 1600–1620 cm⁻¹ | Shifted to <1590 cm⁻¹ | Indicates coordination of Carbonyl O to Metal.[1] | |

| ¹H-NMR | Enol -OH | ~16.0 ppm (singlet) | Disappears | Deprotonation confirmed.[1] |

| UV-Vis | ~340–350 nm | Red-shifted | Ligand-to-Metal Charge Transfer (LMCT).[1] | |

| PL | Emission | None/Weak Blue | Sharp Red (612 nm) | Successful sensitization of Eu(III). |

References

-

Synthesis of

-diketones:- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

PubChem. 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Compound Summary. National Library of Medicine.

-

Lanthanide Luminescence

-

Binnemans, K. "Lanthanide-Based Luminescent Hybrid Materials."[1] Chemical Reviews, 2009, 109(9), 4283–4374. (Authoritative review on

-diketonate antenna effect). - Eliseeva, S. V., & Bünzli, J. C. G. "Lanthanide luminescence for functional materials and bio-sciences." Chemical Society Reviews, 2010, 39(1), 189-227.

-

-

Biological Activity of Metal Complexes

-

Refat, M. S., et al. "Synthesis and characterization of some transition metal complexes with

-diketone derivatives."[1] Spectrochimica Acta Part A, 2013. -

ResearchGate. Lanthanide Complexes for Luminescence Imaging Applications.

-

Sources

Advanced Catalytic Protocols: Metal Acetylacetonates Derived from 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Part 1: Executive Summary & Technical Rationale

This guide details the synthesis and catalytic utility of metal

While unsubstituted dibenzoylmethane (DBM) is a standard ligand in coordination chemistry, the introduction of a para-methyl group on one phenyl ring introduces a specific electronic perturbation. The electron-donating inductive effect (

Key Catalytic Advantages:

-

Tunable Lewis Acidity: The electron-rich ligand field modulates the Lewis acidity of metals (Cu, Ni, Co), preventing "over-binding" of substrates while maintaining sufficient activation energy.

-

Solubility: The methyl substituent disrupts crystal packing relative to symmetric DBM, often enhancing solubility in non-polar organic solvents (toluene, DCM), which is critical for homogeneous catalysis.

-

Redox Stability: In oxidation reactions, the ligand provides a robust chelating scaffold that resists oxidative degradation better than aliphatic

-diketones.

Part 2: Synthesis of the Catalyst System

Before catalytic application, the ligand and its metal complexes must be synthesized with high purity.

Ligand Synthesis: 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Reaction Type: Claisen Condensation Mechanism: Base-promoted condensation of 4-methylacetophenone and ethyl benzoate.

Protocol:

-

Reagents:

-

4-Methylacetophenone (10 mmol, 1.34 g)

-

Ethyl benzoate (12 mmol, 1.80 g)

-

Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Amide (NaNH

) (20 mmol) -

Solvent: Anhydrous THF (50 mL) or Toluene.

-

-

Procedure:

-

Suspend NaH in anhydrous THF under nitrogen atmosphere.

-

Add 4-methylacetophenone dropwise at 0°C. Stir for 30 mins to form the enolate.

-

Add ethyl benzoate dropwise.

-

Reflux the mixture for 6–8 hours. The solution will turn yellow/orange.

-

Quench: Cool to room temperature and pour into ice-cold dilute HCl (10%) to neutralize the sodium salt and precipitate the free

-diketone. -

Purification: Filter the solid.[1] Recrystallize from ethanol.

-

Yield Target: >80%. Melting Point approx. 80–85°C.

-

Metal Complex Synthesis: Bis[1-(4-methylphenyl)-3-phenylpropane-1,3-dionato]copper(II)

Target Catalyst: [Cu(

Protocol:

-

Reagents:

-

Ligand (

-Me-DBM) (2 mmol) -

Copper(II) Acetate Monohydrate (1 mmol)

-

Solvent: Ethanol/Methanol (1:1 mix, 40 mL)

-

-

Procedure:

-

Dissolve the ligand in warm ethanol (20 mL).[1]

-

Dissolve Cu(OAc)

H -

Add the metal solution to the ligand solution slowly with stirring.

-

Add 10% aqueous sodium acetate dropwise to adjust pH to ~6.5–7 (promotes deprotonation and chelation).

-

Reflux for 2 hours. A blue-green or olive-green precipitate will form.

-

Isolation: Cool, filter, and wash with cold ethanol and diethyl ether.

-

Drying: Vacuum dry at 60°C for 4 hours.

-

Part 3: Visualization of Synthesis & Structure

The following diagram illustrates the workflow from precursors to the active catalytic complex.

Figure 1: Synthetic pathway for the generation of the Copper(II)

Part 4: Application Protocol A – Aerobic Oxidation of Alcohols

Application: Conversion of benzylic and allylic alcohols to aldehydes/ketones.

Significance: Green chemistry alternative to toxic Chromium(VI) oxidants. The [Cu(

Experimental Setup

-

Catalyst: [Cu(

-Me-DBM) -

Co-Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5 mol%)

-

Base: N-Methylimidazole (NMI) (10 mol%) – acts as an axial ligand to activate Copper.

-

Oxidant: Atmospheric Oxygen (Balloon or open air).

-

Solvent: Acetonitrile or Toluene.

Step-by-Step Protocol

-

Charge: In a 25 mL round-bottom flask, add the alcohol substrate (1.0 mmol), [Cu(

-Me-DBM) -

Solvate: Add Acetonitrile (5 mL). The solution should turn dark brown/green upon mixing.

-

Activate: Connect an O

balloon or bubble air through the solution. -

Reaction: Stir vigorously at Room Temperature (25°C) for 4–12 hours.

-

Note: The methyl group on the ligand increases electron density, stabilizing the Cu(II)/Cu(I) redox cycle and preventing catalyst "death" via irreversible aggregation.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc). Product (aldehyde) is usually less polar than alcohol.

-

Workup: Filter through a short pad of silica gel to remove the copper catalyst. Rinse with ether. Concentrate the filtrate.

Performance Data (Typical):

| Substrate | Product | Time (h) | Yield (%) |

| Benzyl Alcohol | Benzaldehyde | 4 | 92–95 |

| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 5 | 96 |

| Cinnamyl Alcohol | Cinnamaldehyde | 6 | 88 |

| Cyclohexanol | Cyclohexanone | 12 | 65 (Slower) |

Part 5: Application Protocol B – C-N Cross-Coupling (Ullmann-Type)

Application: N-Arylation of imidazoles, pyrazoles, or amides with aryl halides.

Significance:

Mechanism

The [Cu(

Experimental Setup

-

Catalyst: [Cu(

-Me-DBM) -

Substrate A: Aryl Iodide or Bromide (1.0 equiv)

-

Substrate B: Imidazole or Pyrazole (1.2 equiv)

-

Base: Cs

CO -

Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Protocol

-

Preparation: Flame-dry a reaction tube and cool under Argon.

-

Loading: Add Aryl Bromide (1.0 mmol), Imidazole (1.2 mmol), Cs

CO -

Solvent: Add dry DMF (3 mL).

-

Heating: Seal the tube and heat to 110°C for 12–24 hours.

-

Optimization: If using Aryl Iodides, temperature can be lowered to 80–90°C.

-

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and base.

-

Purification: Dry organic layer over Na

SO

Part 6: Mechanistic Visualization (Catalytic Cycle)

The following diagram depicts the proposed mechanism for the Aerobic Oxidation (Protocol A), highlighting the cooperative role of the Copper-Ligand complex and TEMPO.

Figure 2: Simplified catalytic cycle for the Cu/TEMPO aerobic oxidation system. The ligand (L) modulates the Cu(II)/Cu(I) redox potential.[2]

Part 7: References

-

Ligand Synthesis & Properties:

-

Catalytic Oxidation (Copper Systems):

-

Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones. Journal of the American Chemical Society.[4] (Foundational protocol for Cu/TEMPO/NMI systems).

-

ResearchGate. (2018). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands. Retrieved February 23, 2026, from [Link]

-

-

Cross-Coupling Applications:

-

Jones, G. O., et al. (2010). Computational Studies on the Mechanism of the Copper-Catalyzed C−N Cross-Coupling Reactions. Journal of the American Chemical Society.[4] (Explains the role of

-diketones as ancillary ligands). -

IOSR Journal of Applied Chemistry.[5][6] (2013).[6][7] Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. (Context on metal complex stability). Retrieved February 23, 2026, from [Link]

-

-

Biological & Polymerization Context:

-

TSI Journals. (2017). Synthesis and Physico-Chemical Properties of Transition Metal Complexes. Retrieved February 23, 2026, from [Link]

-

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | C16H14O2 | CID 781108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis and Characterization and of transition metal (II) Complexes of 1-(3, 5-bis(tri fluoromethyl) phenyl -4-4-4-trifluerobutane-1,3-dione [internationaljournalssrg.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Welcome to the technical support center for the synthesis of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The synthesis of this β-diketone, while based on the well-established Claisen condensation, presents several challenges that can impact yield and purity. This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.

I. Synthesis Overview: The Crossed Claisen Condensation

The synthesis of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione is typically achieved through a crossed Claisen condensation reaction.[1] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, in this case, a ketone, in the presence of a strong base.[2][3] The overall transformation is depicted below:

Reaction Scheme: Reactants: 4-Methylacetophenone and an ester of benzoic acid (e.g., methyl benzoate or ethyl benzoate). Product: 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione.

The mechanism, analogous to the aldol condensation, proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.[4][5] The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the desired β-diketone.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions to enhance your reaction yield and product purity.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Enolate Formation The first critical step is the deprotonation of 4-methylacetophenone to form the corresponding enolate. Incomplete enolate formation directly translates to unreacted starting material and reduced product yield.

-

Solution:

-

Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases are often preferred for crossed Claisen condensations to prevent side reactions with the ester.[6][7] Sodium hydride (NaH) or sodium amide (NaNH2) are effective choices.[8][9] Sodium ethoxide can also be used, but it's crucial that the alcohol corresponding to the ester's alkoxy group is used as the solvent to prevent transesterification.[4][6]

-

Anhydrous Conditions: Strong bases like NaH and NaNH2 react violently with water.[8] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as any residual water will quench the base and the enolate.

-

Potential Cause 2: Reversibility of the Reaction The Claisen condensation is a reversible reaction.[7] The equilibrium may not favor the product under suboptimal conditions.

-

Solution:

-

Stoichiometric Base: Use at least one full equivalent of the base. The final deprotonation of the β-diketone product, which is more acidic than the starting ketone, drives the reaction to completion.[3][5]

-

Removal of Byproducts: If using a base like an alkoxide, removing the alcohol byproduct (e.g., through distillation) can help shift the equilibrium towards the products.[10]

-

Potential Cause 3: Competing Self-Condensation Reactions While less likely for the ketone in this specific synthesis, self-condensation of the ester can occur if it is enolizable.[7]

-

Solution:

-

Slow Addition: Add the 4-methylacetophenone to a mixture of the base and the non-enolizable benzoyl ester.[11] This ensures that the enolate reacts with the ester as it is formed, minimizing the chance for any potential side reactions.

-

Troubleshooting Workflow for Low Yields

Caption: A troubleshooting workflow for addressing low yields.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The presence of side products complicates purification and reduces the overall yield.

Potential Side Product 1: Self-Condensation of 4-Methylacetophenone Although the primary reaction is a crossed Claisen, under certain conditions, the enolate of 4-methylacetophenone can react with another molecule of the ketone in an aldol-type condensation.

-

Minimization Strategy:

-

Reaction Order: As mentioned previously, slowly adding the ketone to the base and ester mixture can minimize its concentration at any given time, thus disfavoring self-condensation.[11]

-

Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired crossed condensation over the aldol addition.

-

Potential Side Product 2: Products from Transesterification If an alkoxide base is used that does not match the alkoxy group of the ester (e.g., sodium methoxide with ethyl benzoate), transesterification can occur, leading to a mixture of ester starting materials and potentially different diketone products.[4]

-

Minimization Strategy:

Q3: My final product is difficult to purify. What are the best practices for purification?

Effective purification is key to obtaining a high-purity final product.

Purification Strategy 1: Acid-Base Workup The β-diketone product is acidic and will be deprotonated by the excess base in the reaction mixture.

-

Procedure:

Purification Strategy 2: Recrystallization Recrystallization is often an effective method for purifying the crude product.

-

Solvent Selection:

-

Commonly used solvents for recrystallizing 1,3-diketones include ethanol, methanol, or mixtures of ethanol and water.[13]

-

Experiment with different solvent systems on a small scale to find the one that gives the best recovery of pure crystals.

-

Purification Strategy 3: Column Chromatography If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.

-

Stationary and Mobile Phase:

-

Silica gel is a suitable stationary phase.

-

A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis? While several strong bases can be used, sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or toluene is often a reliable choice as it avoids the complication of transesterification and the reaction is driven forward by the evolution of hydrogen gas.[7][8]

Q2: How do I monitor the progress of the reaction? Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[7] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What is the role of temperature in this reaction? The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[7] The optimal temperature profile may require some experimentation.

Q4: Can I use a different ester of benzoic acid? Yes, other esters like methyl benzoate can be used.[10] However, remember to match the alkoxide base if you are not using a non-nucleophilic base.

Q5: What are the expected spectral characteristics of the product? 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione exists in a keto-enol tautomeric equilibrium.[13] Therefore, in the 1H NMR spectrum, you should expect to see signals for both the keto and enol forms. The enol form will show a characteristic downfield proton signal for the enolic hydroxyl group. The IR spectrum will show characteristic C=O stretching frequencies for the ketone groups.

Table 1: Summary of Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) or Sodium Amide (NaNH2) | Strong, non-nucleophilic; avoids transesterification.[6][7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Good solubility for reactants and compatible with strong bases.[8] |

| Temperature | 0 °C to room temperature or gentle reflux | Allows for controlled reaction initiation and completion.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and enolate by atmospheric moisture.[8] |

| Work-up | Quench with dilute acid | Neutralizes the base and protonates the product enolate.[7] |

Experimental Protocol: General Procedure for the Synthesis of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

-

Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Add anhydrous THF via a syringe.

-

Reactant Addition: To the stirred suspension of NaH, add a solution of 4-methylacetophenone (1 equivalent) and ethyl benzoate (1.2 equivalents) in anhydrous THF dropwise from the dropping funnel at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction Mechanism Overview

Caption: The key steps in the Claisen condensation mechanism.

IV. References

-

Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

-

Oregon State University. (2020, February 7). The Claisen Condensation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemchart. (n.d.). 1-(4-methylphenyl)-3-phenylpropane-1,3-dione (25855-99-6). Retrieved from [Link]

-

RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

-

MDPI. (2021, October 13). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

Archimer. (n.d.). New access to 1,3-diketones from aldehydes. Retrieved from [Link]

-

SciSpace. (2014, February 4). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones. Retrieved from

-

ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]

-

Sciencemadness.org. (2012, March 27). problem in claisen condensation reaction. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

-

PMC. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. Retrieved from [Link]

-

Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione. Retrieved from

-

4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. Retrieved from [Link]

-

Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Retrieved from

-

SciSpace. (n.d.). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]

-

Chemsrc. (2025, August 26). CAS#:37974-77-9 | 1-(4-phenylphenyl)-3-phenyl-propane-1,3-dione. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. prepchem.com [prepchem.com]

- 10. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 11. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 12. The Claisen Condensation [sites.science.oregonstate.edu]

- 13. scispace.com [scispace.com]

Recrystallization solvents for high-purity 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Technical Support Center: Purification of -Diketones

Subject: Recrystallization Protocols for 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary: Solvent System Selection

For the purification of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (CAS: 25855-99-6), solvent selection is dictated by the molecule's keto-enol tautomerism and its relatively low melting point (~81–85°C) .[1][2][3][4]

The following table summarizes validated solvent systems based on impurity profiles:

| Solvent System | Ratio (v/v) | Primary Use Case | Risk Factor |

| Ethanol (95%) | N/A | General Purpose. Removes trace inorganic salts and polar byproducts.[1][2][3][4] | Low. Standard first-pass purification.[1][2][3] |

| Methanol | N/A | High Yield. Steeper solubility curve than ethanol; higher recovery rates.[1][3][4] | Moderate. Risk of "oiling out" if cooled too rapidly.[2][3] |

| EtOAc / Heptane | 1:4 to 1:6 | High Purity. Best for removing non-polar oligomers and colored organic impurities.[1][2][3][4] | High. Requires precise antisolvent addition to avoid amorphous precipitation.[2][3][4] |

| Isopropanol (IPA) | N/A | Large Scale. Slower evaporation rate allows for controlled crystal growth.[1][2][3][4] | Low. Good for growing diffraction-quality crystals.[1][2][3] |

Technical Deep Dive: The "Why" Behind the Protocol

The Keto-Enol Challenge

Unlike simple aromatics, 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione exists in a dynamic equilibrium between its diketo and enol forms.[1][2][3][4]

-

In Non-Polar Solvents (Heptane/Toluene): The cis-enol form dominates (>95%) due to stabilization by intramolecular hydrogen bonding (IMHB).[1][2][3][4]

-

In Polar Protic Solvents (Ethanol/Methanol): The solvent competes for hydrogen bonding, slightly destabilizing the IMHB, though the enol form often remains significant due to conjugation.[1][4]

Expert Insight: If your crude material is highly colored (yellow/orange), it often indicates the presence of self-condensation oligomers.[1][3][4] A non-polar antisolvent system (EtOAc/Heptane) is often more effective at keeping these greasy impurities in the mother liquor than alcohols are.[1][2][3][4]

The "Oiling Out" Phenomenon

This is the most common user complaint.[1][3][4] Because the melting point (~81-85°C) is close to the boiling point of common solvents (Ethanol BP: 78°C; Water BP: 100°C), the compound often melts into a separate liquid phase before it dissolves, or separates as an oil upon cooling.[1][2]

Troubleshooting Guide (FAQ Format)

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

Diagnosis: This is "oiling out," likely caused by a solution temperature exceeding the saturation limit or the presence of impurities depressing the melting point.[1][4]

Corrective Protocol:

-

Re-heat the mixture until the oil fully redissolves (add a small amount of extra solvent if necessary).

-

Seed the solution: Allow the solution to cool to ~50°C. Add a tiny crystal of pure product (or scratch the glass with a glass rod) to induce nucleation.

-

Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not place it directly in an ice bath.[1][2][3][4]

Q2: The crystals are forming, but they are retaining a yellow/brown color.

Diagnosis: Trapped oligomeric impurities or oxidation byproducts.[1][2][3][4]

Corrective Protocol:

-

Perform a Hot Filtration step.[1][2][3][4] Dissolve the compound in boiling Ethanol.

-

Add Activated Carbon (Charcoal) (~5% by weight).[1][2][3][4] Stir for 5–10 minutes.

-

Filter through a pre-warmed Celite pad (to prevent premature crystallization).[2][3][4]

-

Proceed with recrystallization.[2][3][4][5][6] If color persists, switch to the EtOAc/Heptane system to solubilize non-polar colored impurities.[1][3][4]

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature (common with Methanol or Acetone).[1][2][3][4]

Corrective Protocol:

Standardized Protocol: Ethanol Recrystallization

Use this protocol for routine purification (>98% purity target).[1][2][3][4]

Materials:

Step-by-Step:

-

Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Solvent Addition: Add 15 mL of Ethanol. Add a magnetic stir bar.[2][3][4]

-

Heating: Heat to reflux (approx. 78°C) with stirring.

-

Dissolution: Once the solution is clear (homogeneous), remove from heat.

-

Controlled Cooling:

-

Filtration: Filter the crystals using vacuum filtration. Wash the cake with 5 mL of ice-cold Ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat to prevent sintering).[1][2][3]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

Figure 1: Decision tree for solvent selection and troubleshooting "oiling out" during

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 781108, 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione.[1][2][3][4] Retrieved from [Link][1][2][3]

-

Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects.[2][3][4] (Discusses keto-enol tautomerism and solvent effects). Retrieved from [Link]

-

PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. (Base methodology for DBM synthesis and purification). Retrieved from [Link]

-

Google Patents. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.[1][2][3][4] (Detailed industrial purification parameters). Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl- | SIELC Technologies [sielc.com]

- 3. 1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl- | C16H14O3 | CID 96069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | C16H14O2 | CID 781108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. dspace.rri.res.in [dspace.rri.res.in]

Technical Support Center: Thermal Stability of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Metal Complexes

Status: Operational Ticket Focus: Thermal Stability Optimization & Troubleshooting Lead Scientist: Senior Application Specialist

Module 1: Diagnostic Framework (The "Why")

Welcome to the technical support hub. If you are experiencing premature thermal degradation, volatility issues, or luminescence quenching in your metal complexes (specifically Lanthanides like Eu³⁺, Tb³⁺, or Transition Metals like Zn²⁺) using 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (hereafter referred to as MPPPD ), the root cause is likely Coordinative Unsaturation .

The Core Mechanism of Failure

MPPPD is a bidentate

-

The Gap: Lanthanide ions typically require a coordination number (CN) of 8 or 9. Three MPPPD ligands provide only 6 coordination sites (

). -

The Intruder: To fill this gap, the metal center grabs water molecules from the solvent or atmosphere.

-

The Collapse:

-

Stage 1 (<150°C): Coordinated water boils off.

-

Stage 2 (>200°C): The loss of water destabilizes the crystal lattice, leading to ligand dissociation and radical-mediated breakdown of the diketonate backbone.

-

The Solution: Ancillary Ligand Engineering

To maximize thermal stability, you must displace the water with a neutral, bidentate Lewis base (Ancillary Ligand) such as 1,10-Phenanthroline (phen) or 2,2'-Bipyridine (bipy) . This creates a saturated "Ternary Complex" that is hydrophobic and thermally robust.

Figure 1: Decision tree showing how ancillary ligands prevent thermal collapse by displacing water.

Module 2: Optimized Synthesis Protocol

Objective: Synthesize a thermally stable ternary complex, e.g.,

Reagents:

- (High purity)

-

Ligand: 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (MPPPD)

-

Base: NaOH or KOH (1M solution)

-

Solvent: Ethanol (Absolute)

Protocol:

-

Ligand Activation: Dissolve 3 mmol of MPPPD and 1 mmol of phen in 20 mL of absolute ethanol. Stir at 60°C until fully dissolved.

-

Technical Note: Co-dissolving the ancillary ligand with the diketone ensures they compete for the metal simultaneously, preventing the precipitation of the hydrated binary species.

-

-

Deprotonation: Add 3 mmol of NaOH (1M) dropwise to the ligand solution. Adjust pH to ~6.5–7.0.

-

Critical Check: Do not exceed pH 7.5. High pH can cause lanthanide hydroxide precipitation (

), which is an impurity that ruins thermal stability.

-

-

Complexation: Dissolve 1 mmol of Lanthanide Chloride in 10 mL ethanol. Add this dropwise to the ligand mixture under vigorous stirring at 60°C.

-

Observation: A heavy precipitate (usually white or yellowish) should form immediately.

-

-

Aging (The Stabilization Step): Continue stirring at 60°C for 2–3 hours.

-

Why? This thermodynamic aging allows the ancillary ligand to fully displace any kinetically trapped water molecules.

-

-

Purification: Filter the precipitate. Wash 3x with hot ethanol (to remove unreacted ligand) and 2x with deionized water (to remove NaCl byproduct).

-

Drying (Crucial): Vacuum dry at 80°C for 12 hours.

Module 3: Troubleshooting & FAQs

Q1: My TGA curve shows a small weight loss (3-5%) at 120°C. Is this acceptable?

Status: Critical Warning Diagnosis: This is lattice water or coordinated water .

-

Lattice Water (<100°C): Solvent trapped between crystals. Harmless for structure but bad for device fabrication (bubbles).

-

Coordinated Water (120-180°C): Directly bonded to the metal. This is fatal for OLEDs/luminescence because O-H oscillators quench energy. Fix: Recrystallize using a hydrophobic solvent (e.g., acetone/hexane mix) or increase the ratio of the ancillary ligand during synthesis.

Q2: The complex turns brown/black at 250°C. Is this the melting point?

Status: Decomposition

Diagnosis: If the color change is irreversible, the ligand is degrading.

Fix: Compare the melting point (endothermic peak on DSC) with the decomposition temperature (weight loss on TGA). If

Q3: Can I use this ligand for PVC stabilization?

Status: Verified Application Answer: Yes. In PVC, the mechanism is different. The metal center (often Zn or Ca/Zn) reacts with labile chlorine atoms on the PVC chain.

-

Optimization: For PVC, mix MPPPD with Calcium/Zinc stearates . The MPPPD acts as a "co-stabilizer" that regenerates the metal soap and prevents the "zipper" dehydrochlorination.

Module 4: Validation (Data Interpretation)

Use this table to benchmark your synthesized material.

| Parameter | Binary Complex (Bad) | Ternary Complex (Good) | Target Value |

| Formula | -- | ||

| TGA 5% Loss ( | ~210°C | >320°C | High is better |

| First Weight Loss | 100-150°C (Water) | None < 280°C | Flat line |

| DSC Peak | Broad/Irregular | Sharp (Melting) | Distinct |

| Luminescence | Weak (Quenched) | Strong (Red/Green) | High Quantum Yield |

Visualizing the Stability Pathway

Figure 2: Thermal degradation timeline. Note that ternary complexes skip the first dehydration step, preserving integrity up to 300°C+.

References

-

Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths.

- Context: The authoritative review on the coordination chemistry and thermal stability mechanisms of lanthanide beta-diketon

-

Mohamed, N. A., et al. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals.

- Context: Validates the use of phenyl-substituted beta-diketones as thermal stabilizers in PVC m

-

Gálico, D. A., et al. (2023). Influence of Ancillary Ligand on the Thermal Stability of Eu(III) Complexes. Journal of Fluorescence.

- Context: Provides specific TGA data comparisons between hydrated binary complexes and phenanthroline-modified ternary complexes.

-

PubChem. (2025).[3] 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Compound Summary. National Library of Medicine.

- Context: Chemical and physical property d

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | C16H14O2 | CID 781108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Controlling Enol Content in 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione Solutions

Welcome to the technical support center for managing the keto-enol tautomerism of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling and analyzing the enol content in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your work with confidence.

Understanding the Keto-Enol Equilibrium in 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it a significant, and sometimes predominant, species in solution.[1][2] The ratio of these two forms is not fixed; it is highly sensitive to environmental factors.[3] Understanding and controlling this equilibrium is paramount for consistent reaction outcomes, accurate analytical measurements, and predictable drug efficacy.

Caption: Keto-enol equilibrium of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What factors primarily influence the enol content of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione in solution?

A1: The primary factors are solvent polarity , temperature , pH , and to a lesser extent, concentration .[4] Non-polar solvents tend to favor the enol form, while polar solvents can stabilize the more polar keto form.[5][6] Increasing temperature generally shifts the equilibrium towards the keto form.[7] Both acid and base can catalyze the interconversion, affecting the rate at which equilibrium is reached.[8][9]

Q2: How can I accurately measure the keto-enol ratio?

A2: The most common and powerful technique is Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy .[10][11] The keto and enol forms have distinct proton signals that can be integrated to determine their relative concentrations.[12] Ultraviolet-Visible (UV-Vis) spectroscopy can also be used, as the conjugated system of the enol form typically absorbs at a longer wavelength than the keto form.[8][13] For a less common but effective chemical method, bromine titration can be employed, which relies on the rapid reaction of bromine with the enol's double bond.[11][14]

Q3: Why is my observed enol content different from literature values?

A3: Discrepancies can arise from subtle differences in experimental conditions. Ensure your solvent is of high purity and dry , as trace amounts of water, acid, or base can significantly alter the equilibrium.[8] Temperature control is also critical.[15] Furthermore, the concentration of your solution can play a role; at higher concentrations, intermolecular interactions may become more significant.[4]

Troubleshooting Guide

Problem 1: Unexpectedly Low Enol Content

| Potential Cause | Explanation | Troubleshooting Steps |

| Polar or Protic Solvent | Polar solvents, especially those capable of hydrogen bonding (protic), can stabilize the more polar keto tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium away from the enol form.[5][6] | 1. Solvent Selection: Switch to a non-polar, aprotic solvent such as chloroform, toluene, or carbon tetrachloride to favor the intramolecularly hydrogen-bonded enol form.[11] 2. Solvent Purity: Ensure the solvent is anhydrous, as water can stabilize the keto form.[8] |

| Elevated Temperature | The conversion of the enol to the keto form is often entropically favored. Increasing the temperature provides the energy to overcome the stability of the enol's intramolecular hydrogen bond, favoring the keto form.[7] | 1. Temperature Control: Conduct the experiment at a lower, controlled temperature (e.g., 20-25°C or below) to shift the equilibrium towards the enol tautomer.[8] |

| Acidic or Basic Impurities | Traces of acid or base in the solvent or on glassware can catalyze the equilibration to the thermodynamically favored tautomer under those specific conditions.[8][11] | 1. Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous solvents. 2. Neutralize Glassware: Rinse glassware with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by distilled water and thorough drying to remove acidic residues. |

Problem 2: Inconsistent or Non-Reproducible Keto-Enol Ratios

| Potential Cause | Explanation | Troubleshooting Steps |

| Equilibration Time | The interconversion between keto and enol tautomers is not instantaneous. The rate of equilibration is dependent on the solvent and temperature. | 1. Allow for Equilibration: After preparing the solution, allow it to stand at a constant temperature for a sufficient period before analysis to ensure equilibrium has been reached. Monitor the ratio over time with NMR to confirm stability. |

| Fluctuating Temperature | As the keto-enol equilibrium is temperature-dependent, even minor fluctuations in ambient temperature can lead to variations in the measured ratio.[15] | 1. Thermostatted Analysis: Use a temperature-controlled sample holder in your spectrometer or a water bath to maintain a constant temperature during analysis.[10] |

| Photochemical Effects | Although less common for this specific compound, UV light can sometimes induce tautomerization or side reactions, especially over prolonged exposure. | 1. Protect from Light: Store solutions in amber vials or protect them from direct light, particularly if the analysis is performed over an extended period. |

Data Presentation: Solvent Effects on Enol Content

The choice of solvent has a profound impact on the keto-enol equilibrium. The following table summarizes the expected trend in enol content for 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione in various solvents.

| Solvent | Polarity | Hydrogen Bonding Ability | Expected Enol Content | Rationale |

| n-Hexane | Non-polar | None | High | Favors the less polar, intramolecularly hydrogen-bonded enol form.[11] |

| Toluene | Non-polar | None | High | Aromatic solvent that does not disrupt the enol's internal hydrogen bond. |

| Chloroform (CDCl₃) | Moderately Polar | Weak H-bond donor | Intermediate to High | A common solvent for NMR analysis that generally favors the enol form of β-diketones.[3][7] |

| Acetone | Polar Aprotic | H-bond acceptor | Intermediate | Can accept a hydrogen bond, potentially disrupting the enol's intramolecular bond to a degree.[11] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Strong H-bond acceptor | Low to Intermediate | Its high polarity and strong hydrogen bond accepting character can stabilize the keto form.[5][7] |

| Methanol | Polar Protic | Strong H-bond donor/acceptor | Low | Competes effectively for hydrogen bonding, stabilizing the keto form.[1][11] |

| Water | Highly Polar Protic | Strong H-bond donor/acceptor | Very Low | Strongly solvates and stabilizes the more polar keto tautomer.[6][11] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Enol Content by ¹H-NMR Spectroscopy

This protocol provides a reliable method for determining the keto-enol ratio in a solution of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione.

Materials:

-

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

-

Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (≥300 MHz recommended)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione and dissolve it in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for at least 30 minutes before analysis.

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum.

-

Ensure the spectral width is sufficient to include all relevant peaks, particularly the downfield enolic proton (typically >15 ppm).

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration. A D1 of 10 seconds is generally safe.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[11]

-

-

Data Processing and Analysis:

-

Phase and baseline correct the spectrum carefully.

-

Identify the characteristic signals:

-

Keto form: A singlet for the methylene protons (-CH₂-) typically between 4.0 and 4.5 ppm.

-

Enol form: A singlet for the methine proton (=CH-) typically between 6.0 and 7.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) significantly downfield (often >15 ppm).

-

-

Integrate the area of the keto methylene peak (I_keto) and the enol methine peak (I_enol).

-

-

Calculation of Enol Percentage:

-

The keto methylene signal represents two protons, while the enol methine signal represents one proton. To normalize, the integration of the keto signal should be divided by two.

-

% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

Caption: Workflow for ¹H-NMR analysis of enol content.

Protocol 2: Monitoring Enol Content with UV-Vis Spectroscopy

This method is useful for rapid screening of solvent effects or for kinetic studies of tautomerization.

Materials:

-

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

-

Spectroscopic grade solvents

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-